molecular formula C9H8FNO2 B8487405 2-Fluoro-6-methoxymethoxybenzonitrile

2-Fluoro-6-methoxymethoxybenzonitrile

Cat. No.: B8487405
M. Wt: 181.16 g/mol
InChI Key: WUSDXDFGVZYLEV-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7) is a fluorinated aromatic nitrile characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring. This compound is widely used in organic synthesis, particularly as a building block in pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing nitrile group and substituent-directed reactivity . Its molecular formula is C₈H₅FNO, with a molecular weight of 165.13 g/mol. Commercial availability is confirmed through suppliers like TCI Chemicals, which lists it at a purity of ≥98% .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

2-fluoro-6-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H8FNO2/c1-12-6-13-9-4-2-3-8(10)7(9)5-11/h2-4H,6H2,1H3

InChI Key

WUSDXDFGVZYLEV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomers

Structural isomers with variations in substituent positions exhibit distinct physicochemical and reactive properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-Fluoro-3-methoxybenzonitrile 243128-37-2 C₈H₅FNO 165.13 Meta-methoxy and para-fluoro substitution; higher polarity due to proximity of substituents
5-Fluoro-2-methoxybenzonitrile 189628-38-4 C₈H₅FNO 165.13 Ortho-methoxy and meta-fluoro groups; steric hindrance reduces reactivity in coupling reactions
2-Fluoro-3-methoxybenzonitrile 198203-94-0 C₈H₅FNO 165.13 Adjacent substituents (ortho-fluoro and meta-methoxy); potential for intramolecular hydrogen bonding

Key Findings :

  • Substituent proximity (e.g., 2-fluoro-3-methoxy) enhances polarity and solubility in polar solvents but may reduce thermal stability .
  • Steric effects in 5-fluoro-2-methoxybenzonitrile limit its utility in cross-coupling reactions compared to 2-fluoro-6-methoxybenzonitrile .

Alkoxy vs. Phenoxy Derivatives

Replacing the methoxy group with bulkier alkoxy or phenoxy groups alters electronic and steric profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoro-6-phenoxybenzonitrile 175204-06-5 C₁₃H₈FNO 213.21 Phenoxy group increases lipophilicity (logP ~3.2); used in liquid crystal synthesis
2-Fluoro-6-(4-methylphenoxy)benzonitrile 175204-08-7 C₁₄H₁₀FNO 227.23 Methyl-substituted phenoxy enhances steric bulk, reducing crystallization tendency
2-Chloro-6-(trifluoromethoxy)benzonitrile 1261779-40-1 C₈H₃ClF₃NO 227.57 Trifluoromethoxy group improves metabolic stability in agrochemical applications

Key Findings :

  • Phenoxy derivatives exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic applications (e.g., coatings, lipid-soluble drugs) .
  • Chlorine or trifluoromethoxy substitutions enhance resistance to enzymatic degradation compared to fluorine .

Halogen and Functional Group Variations

Variations in halogens or additional functional groups modulate reactivity and application scope:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-6-methylbenzonitrile 126162-96-7 C₈H₅ClN 165.59 Chlorine’s stronger electron-withdrawing effect enhances electrophilic substitution rates
2-(2-Fluoro-6-methoxyphenyl)acetonitrile 500912-18-5 C₉H₇FNO 179.16 Acetonitrile side chain enables nucleophilic additions; used in heterocycle synthesis
2-Fluoro-6-iodobenzonitrile N/A C₇H₃FIN 262.01 Iodine facilitates Suzuki-Miyaura couplings; high atomic radius limits solubility

Key Findings :

  • Chlorine’s electronegativity increases reactivity in SNAr reactions compared to fluorine .
  • Iodinated analogs are pivotal in cross-coupling chemistry but suffer from solubility challenges .

Q & A

Q. Advanced

  • Directing Groups : Use nitrile as a meta-directing group to position fluorine ortho to it. Methoxymethoxy (electron-donating) directs substituents para to itself.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) to avoid unwanted substitutions .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with fluorinated phenylboronic acids to control regiochemistry .

How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Electronic Effects :
    • Nitrile and fluorine are electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) at specific positions.
  • Steric Effects :
    • Methoxymethoxy’s bulkiness may hinder coupling at adjacent positions. Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to reduce steric interference .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Work in a fume hood due to nitrile toxicity (potential HCN release under heat).
  • First Aid : Immediate decontamination for skin contact (soap/water) and medical consultation for inhalation .

How can computational chemistry aid in predicting the spectroscopic properties or reaction pathways of this compound?

Q. Advanced

  • ACD/Labs Percepta : Predict NMR shifts and IR spectra using density functional theory (DFT) .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states for nitrile formation or fluorination steps.

What analytical techniques are most effective in resolving conflicting data regarding the stability of this compound under varying pH conditions?

Q. Advanced

  • Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours.
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis to carboxylic acid).
  • NIST Database : Compare observed spectra with reference data for fluorinated nitriles .

What are the typical applications of fluorinated benzonitriles like this compound in medicinal chemistry research?

Q. Basic

  • Drug Intermediates : Fluorine enhances metabolic stability; nitriles serve as bioisosteres for carboxylic acids.
  • Kinase Inhibitors : Used in designing ATP-competitive inhibitors due to hydrogen-bonding with nitrile groups .

How can researchers optimize reaction yields when introducing the nitrile group via cyanation?

Q. Advanced

  • Catalytic Systems : Use Pd₂(dba)₃ with Xantphos ligand for efficient CN⁻ insertion into aryl halides.
  • Solvent Optimization : DMF or DMSO improves solubility of cyanide sources (e.g., Zn(CN)₂) .

What challenges arise in characterizing the methoxymethoxy group via mass spectrometry, and how are they addressed?

Q. Advanced

  • Fragmentation Patterns : Methoxymethoxy may cleave to form [M−OCH2OCH3]⁺. Use high-resolution MS (HRMS) to distinguish from isobaric ions.
  • Derivatization : Trimethylsilylation stabilizes the group for clearer spectra .

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